![molecular formula C18H25NO B12620602 4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine CAS No. 919789-94-9](/img/structure/B12620602.png)
4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine is a chemical compound known for its unique structure, which includes a morpholine ring attached to a phenyl group with a cyclohexylideneethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine involves the palladium-catalyzed direct coupling of aryl ethers with morpholines. This method does not require acidic additives and uses hydrogen as a hydrogen resource. The reaction typically involves the cleavage of C(Ar)–O bonds to generate cyclohexanones, followed by reductive amination to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the palladium-catalyzed synthesis method mentioned above can be scaled up for industrial applications, given its efficiency and the availability of the required reagents.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen for reduction, oxygen or oxidizing agents for oxidation, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary but often involve the use of catalysts such as palladium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Applications De Recherche Scientifique
4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of biological molecules. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine can be compared with other morpholine derivatives, such as:
4-Cyclohexylmorpholine: Similar in structure but lacks the phenyl group.
4-(2-(2,4-Dinitrophenyl)vinyl)morpholine: Contains a vinyl group and nitrophenyl substituents, making it distinct in its chemical properties and applications.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and physical properties, making it suitable for specialized applications.
Propriétés
Numéro CAS |
919789-94-9 |
|---|---|
Formule moléculaire |
C18H25NO |
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
4-[4-(1-cyclohexylideneethyl)phenyl]morpholine |
InChI |
InChI=1S/C18H25NO/c1-15(16-5-3-2-4-6-16)17-7-9-18(10-8-17)19-11-13-20-14-12-19/h7-10H,2-6,11-14H2,1H3 |
Clé InChI |
SBWUZEUFZZMTAU-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1CCCCC1)C2=CC=C(C=C2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


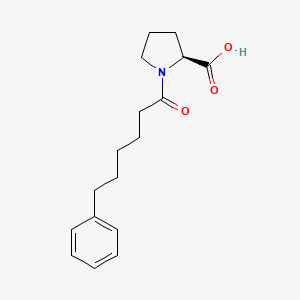

![N-[(1S)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide](/img/structure/B12620528.png)

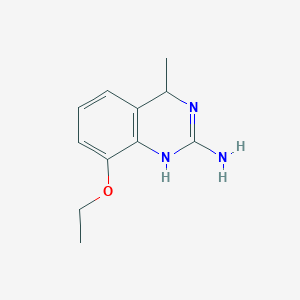

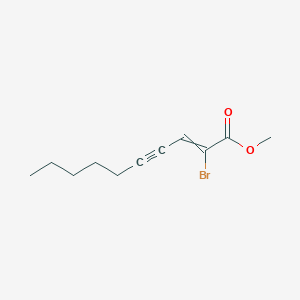
![2-(4-Fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B12620561.png)
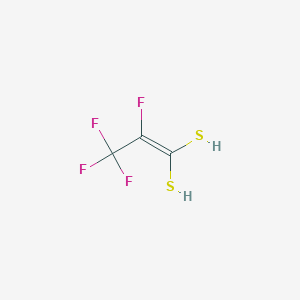
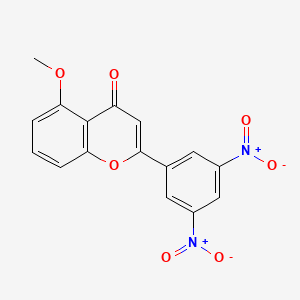
![2-[2-(Methoxymethyl)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B12620578.png)
![2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12620581.png)

![[{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12620594.png)
